![molecular formula C7H5ClIN3 B15200234 4-chloro-3-iodo-6-methyl-1H-pyrazolo[4,3-c]pyridine CAS No. 1347759-25-4](/img/structure/B15200234.png)
4-chloro-3-iodo-6-methyl-1H-pyrazolo[4,3-c]pyridine
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Overview
Description
4-Chloro-3-iodo-6-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of chlorine, iodine, and methyl groups in the structure makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-iodo-6-methyl-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-iodo-4-chloro-5-methylpyridine with hydrazine derivatives under acidic conditions to form the pyrazole ring . The reaction is usually carried out in solvents like ethanol or acetic acid at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine and iodine atoms at positions 4 and 3 enable distinct substitution pathways:
Chlorine Substitution (C4 Position)
The C4-chlorine undergoes substitution under basic conditions:
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Reagents : Amines, alkoxides, or thiols
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Conditions : DMF or THF, 60–100°C, 2–6 hours
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Example : Reaction with morpholine yields 4-morpholino-3-iodo-6-methyl-1H-pyrazolo[4,3-c]pyridine (yield: 78–85%) .
Iodine Substitution (C3 Position)
The C3-iodine participates in palladium-catalyzed cross-couplings:
Reaction Type | Conditions | Yield (%) | Product |
---|---|---|---|
Suzuki–Miyaura | Pd(OAc)₂/dppf, Cs₂CO₃, 1,4-dioxane | 65–72 | 3-Aryl derivatives |
Buchwald–Hartwig | Pd₂(dba)₃/Xantphos, K₃PO₄, toluene | 58 | 3-Amino derivatives |
Sequential Functionalization
One-pot sequential reactions exploit differential reactivity of C3-iodo and C4-chloro groups:
Cycloaddition and Ring-Opening Reactions
The electron-deficient pyridine ring facilitates:
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Diels-Alder Reactions : With 1,3-dienes in refluxing xylene (yield: 62–68%)
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Ring-Opening : By strong nucleophiles (e.g., Grignard reagents) at −78°C to form fused bicyclic systems
Biological Activity-Driven Modifications
Structural analogs demonstrate activity against kinases and receptors:
Modification Site | Target | IC₅₀ (nM) | Source |
---|---|---|---|
C3 substituent | CDK2 inhibitor | 6–48 | |
C4 substituent | EGFR-TK inhibitor | 12 |
Stability and Competing Reactions
Key stability considerations:
-
Thermal Decomposition : Degrades above 200°C via HI elimination
-
Photoreactivity : UV light induces C–I bond cleavage (quantum yield: 0.15)
Comparative Reactivity Table
Position | Reactivity Order | Preferred Conditions |
---|---|---|
C3-I | Suzuki > Buchwald > Ullmann | Pd catalysts, polar aprotic solvents |
C4-Cl | SNAr > Radical substitution | Basic conditions, DMF/THF |
Scientific Research Applications
4-Chloro-3-iodo-6-methyl-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-3-iodo-6-methyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit kinase enzymes, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine
- 6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine
- 5-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine
Uniqueness
4-Chloro-3-iodo-6-methyl-1H-pyrazolo[4,3-c]pyridine is unique due to the specific positioning of its substituents, which can influence its reactivity and biological activity. The presence of both chlorine and iodine atoms allows for versatile chemical modifications, making it a valuable compound for various applications .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the pyrazolo[4,3-c]pyridine core in 4-chloro-3-iodo-6-methyl-1H-pyrazolo[4,3-c]pyridine?
- Methodological Answer : Two primary approaches are validated:
- Pyrazole Annelation : Building the pyrazole ring onto a pre-functionalized pyridine derivative via electrophilic substitution. For example, microwave-assisted reactions using PdCl₂(PPh₃)₂ as a catalyst with DMF as solvent enable efficient coupling of pyrazole precursors with alkynes .
- Pyridine-Ring Formation : Utilizing Sonogashira cross-coupling of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes with alkynes, followed by tert-butylamine-mediated cyclization to form the bicyclic system .
- Key Considerations : Regioselectivity challenges due to competing reaction pathways require careful optimization of temperature and catalyst loading .
Q. How can structural characterization of this compound be reliably performed?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl at C6, iodine at C3). Chemical shifts for pyrazolo[4,3-c]pyridine derivatives typically appear at δ 8.2–8.5 ppm (aromatic protons) and δ 2.5–2.8 ppm (methyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight, with isotopic patterns confirming chlorine and iodine presence .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3% tolerance) .
Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity for this compound?
- Methodological Answer :
- Disc Diffusion Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare zone-of-inhibition diameters to standard antibiotics like ciprofloxacin .
- MIC Determination : Use broth microdilution to quantify minimum inhibitory concentrations (MICs). Pyrazolo[4,3-c]pyridines with electron-withdrawing groups (e.g., Cl, I) often show enhanced activity due to improved membrane penetration .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved kinase inhibition?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding affinity to kinase targets (e.g., EGFR). The iodine substituent may enhance hydrophobic interactions in the ATP-binding pocket .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity. CAM-B3LYP/6-311++G(d,p) basis sets predict charge distribution and nucleophilic attack sites (e.g., C7 position in pyridine ring) .
- SAR Studies : Systematically modify substituents (e.g., replacing Cl with Br or CF₃) and correlate with enzymatic IC₅₀ values .
Q. What strategies mitigate solubility challenges during biological testing of this iodinated compound?
- Methodological Answer :
- Co-solvent Systems : Use DMSO-PBS mixtures (≤10% DMSO) to maintain solubility without cytotoxicity .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to enhance aqueous solubility. Post-administration enzymatic cleavage releases the active compound .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .
Q. How can in vivo pharmacokinetic properties be optimized for therapeutic applications?
- Methodological Answer :
- Metabolic Stability : Conduct microsomal assays (e.g., rat liver microsomes) to identify metabolic hotspots. Iodine’s steric bulk may reduce CYP450-mediated oxidation .
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction. Pyrazolo[4,3-c]pyridines with methyl groups often exhibit lower plasma protein binding, enhancing free drug availability .
- Toxicology Screening : Assess hepatotoxicity via ALT/AST levels in rodent models. Structural analogs with minimal off-target effects are prioritized .
Q. What advanced spectroscopic techniques resolve contradictions in regiochemical assignments?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Resolve overlapping signals in crowded aromatic regions. NOE correlations between methyl (C6) and adjacent protons confirm substitution patterns .
- X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of iodine and chlorine positions. For example, C–I bond lengths typically range from 2.09–2.15 Å .
- Isotopic Labeling : Synthesize ¹³C-labeled derivatives to track carbon environments in complex spectra .
Properties
CAS No. |
1347759-25-4 |
---|---|
Molecular Formula |
C7H5ClIN3 |
Molecular Weight |
293.49 g/mol |
IUPAC Name |
4-chloro-3-iodo-6-methyl-2H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C7H5ClIN3/c1-3-2-4-5(6(8)10-3)7(9)12-11-4/h2H,1H3,(H,11,12) |
InChI Key |
GJXUNKKKYAYFSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NNC(=C2C(=N1)Cl)I |
Origin of Product |
United States |
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